5-Fluoro-2-propoxybenzaldehyde
Overview
Description
5-Fluoro-2-propoxybenzaldehyde is an organic compound with the molecular formula C₁₀H₁₁FO₂. It is characterized by a benzene ring substituted with a fluorine atom at the 5-position and a propoxy group at the 2-position, along with an aldehyde group at the 1-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One common method involves the direct fluorination of 2-propoxybenzaldehyde using a fluorinating agent such as Selectfluor or xenon difluoride (XeF₂). The reaction is typically carried out under controlled conditions to prevent over-fluorination.
Propoxylation: Another approach is the propoxylation of 5-fluorobenzaldehyde. This can be achieved by reacting 5-fluorobenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate (K₂CO₃).
Industrial Production Methods: The industrial production of this compound often involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in 5-fluoro-2-propoxybenzyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the propoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as hydroxide (OH⁻) or alkoxide ions can be used for substitution reactions.
Major Products Formed:
Oxidation: 5-Fluoro-2-propoxybenzoic acid
Reduction: 5-Fluoro-2-propoxybenzyl alcohol
Substitution: Various substituted propoxy derivatives
Mechanism of Action
Target of Action
It’s structurally similar to 5-fluorouracil (5-fu), a well-known anti-cancer drug . 5-FU primarily targets the enzyme thymidylate synthase, inhibiting DNA synthesis and cell division
Mode of Action
Based on its structural similarity to 5-fu, it might inhibit the enzyme thymidylate synthase, leading to a decrease in the synthesis of thymidine monophosphate (dtmp), a critical component of dna . This could result in the disruption of DNA synthesis and cell division.
Biochemical Pathways
5-fu, a structurally similar compound, is known to affect the pathway of pyrimidine metabolism . It inhibits the conversion of deoxyuridine monophosphate (dUMP) to dTMP, disrupting DNA synthesis and causing cell death
Pharmacokinetics
The pharmacokinetics of 5-fu, a structurally similar compound, have been extensively studied . 5-FU is rapidly and completely absorbed after oral administration, metabolized, and excreted in urine
Result of Action
Based on its structural similarity to 5-fu, it might disrupt dna synthesis and cell division, leading to cell death
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and efficacy of similar compounds
Scientific Research Applications
5-Fluoro-2-propoxybenzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is employed in the production of dyes, fragrances, and other specialty chemicals.
Comparison with Similar Compounds
2-Fluoro-5-propoxybenzaldehyde: Similar structure but with the positions of the fluorine and propoxy groups reversed.
3-Fluoro-2-propoxybenzaldehyde: Fluorine at the 3-position instead of the 5-position.
4-Fluoro-2-propoxybenzaldehyde: Fluorine at the 4-position instead of the 5-position.
Uniqueness: 5-Fluoro-2-propoxybenzaldehyde is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
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Properties
IUPAC Name |
5-fluoro-2-propoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6-7H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTIUHXSHBWTLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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